(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Overview
Description
Synthesis Analysis
Another synthetic route involves the preparation of ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate via a racemic synthetic route, achieving a yield and ee value of 95% and 98.3%, respectively (Cai Xiao & Xie Bing, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been investigated through X-ray crystallography, spectroscopy, and quantum chemical calculations. These studies reveal the compound's crystallization in centrosymmetric space groups, primarily stabilized through intramolecular and intermolecular interactions, including hydrogen bonds and carbonyl contacts. The stabilization forces and vibrational modes of the interacting groups have been thoroughly analyzed, providing insights into the compound's structural properties (P. Venkatesan et al., 2016).
Chemical Reactions and Properties
The compound has been involved in various chemical reactions, including esterification, hydrolysis under basic conditions, and chemical resolution with chiral amines. These reactions are critical for synthesizing the compound and achieving high yields and enantiomeric excess values. The process development for the enantioselective enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate to S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid highlights the interdisciplinary approach combining biotechnology and chemistry technologies for large-scale production (H. Deussen et al., 2003).
Scientific Research Applications
It can be used in chemical reactions for synthesizing various compounds, as demonstrated in a study by Xiao and Xie (2006) on its synthesis (Cai & Xie, 2006).
Certain derivatives of this compound, such as (S)-2-(1-carboxy-2-α 4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl-propionic acid, have been shown to have antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998) (Cobb et al., 1998).
Its chiral resolution can produce a single S-isomer suitable for industrial production, with notable yield and optical purity, as shown in a study by Hui-qian (2015) (Wei, 2015).
The chemoenzymatic synthesis of related compounds, such as 3-hydroxy- and 3-amino-3-phenylpropanoic acid, has been used to study the effects of asymmetric reduction and hydrolytic kinetic resolution on whole cell systems (Varga et al., 2013) (Varga, Zaharia, Nógrádi, & Poppe, 2013).
It has been synthesized from L-tyrosine with significant yield and enantiomeric excess, indicating potential for large-scale production (Du, 2007) (Du, 2007).
Another compound, Compound I, which is structurally related to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, has been found to activate both PPARα and α, correcting impaired insulin and glucose tolerance in mice, indicating potential anti-diabetic activity (Cai et al., 2006) (Cai, Liu, Li, Guo, & Shen, 2006).
Safety And Hazards
The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards of “(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid” are not specified in the retrieved data.
properties
IUPAC Name |
(2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-10(11(13)14)7-8-3-5-9(12)6-4-8/h3-6,10,12H,2,7H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJUDUJLTNVWCH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431569 | |
Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid | |
CAS RN |
325793-65-5 | |
Record name | (2S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70431569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 325793-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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